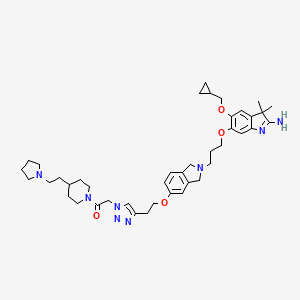![molecular formula C22H30N6O3S B1193851 6-{4-[3-(dimethylamino)propoxy]phenyl}-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]pyrimidin-4-amine](/img/structure/B1193851.png)
6-{4-[3-(dimethylamino)propoxy]phenyl}-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TP-238 is a probe for CECR2/BPTF bromodomains.
Aplicaciones Científicas De Investigación
Serotonin 5-HT6 Receptor Antagonists
Research on derivatives of pyrazolo[1,5-a]pyrimidines, such as 6-{4-[3-(dimethylamino)propoxy]phenyl}-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]pyrimidin-4-amine, has shown significant antagonist activity on serotonin 5-HT6 receptors. These compounds are of interest due to their potential therapeutic applications in neuropsychiatric disorders. A study by Ivachtchenko et al. (2013) in the Pharmaceutical Chemistry Journal demonstrated that certain derivatives, particularly those with specific substitutions, showed high antagonistic activity at picomolar levels, indicating their potential as effective 5-HT6 antagonists (Ivachtchenko et al., 2013).
Phosphodiesterase Inhibitors
A series of 6-phenylpyrazolo[3,4-d]pyrimidones, closely related to the queried compound, have been identified as specific inhibitors of cGMP-specific (type V) phosphodiesterase. This enzyme is important in various physiological processes, including smooth muscle relaxation. Dumaitre and Dodic (1996) in the Journal of Medicinal Chemistry explored these compounds' inhibitory activities and found that modifications at certain positions on the phenyl ring are crucial for their activity. These findings have implications for developing new therapeutic agents for conditions like hypertension (Dumaitre & Dodic, 1996).
Anti-Inflammatory Activities
Compounds similar to 6-{4-[3-(dimethylamino)propoxy]phenyl}-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]pyrimidin-4-amine have shown potential as non-steroidal anti-inflammatory agents (NSAIDs). Research by Rajashree and Harinath (2011) in the Asian Journal of Research in Chemistry found that certain derivatives exhibited significant analgesic and anti-inflammatory activities with reduced gastric irritation, suggesting a safer alternative to traditional NSAIDs (Rajashree & Harinath, 2011).
Antimicrobial and Anticancer Applications
The pyrazolo[1,5-a]pyrimidine derivatives, similar to the compound , have been explored for their antimicrobial and anticancer properties. Studies have shown that certain derivatives exhibit significant activity against bacterial and fungal strains, as well as inhibitory effects on cancer cell lines. This suggests potential utility in the development of new antimicrobial and anticancer drugs. A study by Alsaedi et al. (2019) in Molecules indicated the effectiveness of these derivatives, especially those with certain sulfonyl groups, against various microorganisms and cancer cells (Alsaedi, Farghaly, & Shaaban, 2019).
Propiedades
Nombre del producto |
6-{4-[3-(dimethylamino)propoxy]phenyl}-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]pyrimidin-4-amine |
|---|---|
Fórmula molecular |
C22H30N6O3S |
Peso molecular |
458.58 |
Nombre IUPAC |
N-(3-(1H-Pyrazol-1-yl)propyl)-6-(4-(3-(dimethylamino)propoxy)phenyl)-2-(methylsulfonyl)pyrimidin-4-amine |
InChI |
InChI=1S/C22H30N6O3S/c1-27(2)13-6-16-31-19-9-7-18(8-10-19)20-17-21(26-22(25-20)32(3,29)30)23-11-4-14-28-15-5-12-24-28/h5,7-10,12,15,17H,4,6,11,13-14,16H2,1-3H3,(H,23,25,26) |
Clave InChI |
MSIJJXOWLFOYIN-UHFFFAOYSA-N |
SMILES |
O=S(C1=NC(C2=CC=C(OCCCN(C)C)C=C2)=CC(NCCCN3N=CC=C3)=N1)(C)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
TP238; TP-238; TP 238 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-({3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]-3-methoxy-4-methylbenzamide](/img/structure/B1193789.png)